molecular formula C10H6N4O4 B2836583 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-86-6

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2836583
CAS RN: 941913-86-6
M. Wt: 246.182
InChI Key: CSBOEAHEDYAFAB-UHFFFAOYSA-N
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Description

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” is a compound that has been identified as an inhibitor of Activating Transcription Factor 6 (ATF6) . ATF6 is a protein that plays a crucial role in the unfolded protein response (UPR), which is a cellular stress response related to the endoplasmic reticulum . This compound may find use as a therapeutic agent for the treatment of diseases or disorders mediated by ATF6, including viral infections, neurodegenerative diseases, vascular diseases, or cancer .


Molecular Structure Analysis

The molecular structure of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” is characterized by the presence of furan, oxadiazole, and isoxazole rings. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The isoxazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms .

Scientific Research Applications

1. Energetic Materials Development

Compounds based on oxadiazol rings, similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, have been explored for their potential as insensitive energetic materials. Studies have focused on synthesizing and characterizing derivatives with moderate thermal stability and insensitivity towards impact and friction, indicating potential applications in safer explosive materials (Yu et al., 2017).

2. Biological Activity and Drug Development

Oxadiazole and furadiazole rings, key components of the N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide structure, have been studied for their broad range of chemical and biological properties. These include antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Some oxadiazole derivatives are already part of commercially available drugs, highlighting their significance in pharmaceutical chemistry (Siwach & Verma, 2020).

3. Antimicrobial Applications

Several studies have synthesized oxadiazole derivatives, including structures similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, and tested them for antimicrobial activities. The findings suggest that these compounds have potential applications in fighting various microbial infections, with some demonstrating notable activity against specific microorganisms (Başoğlu et al., 2013).

4. Tyrosinase Inhibition and Potential Cancer Therapy

Furan-oxadiazole hybrids, closely related to the chemical structure , have shown significant tyrosinase inhibition activity. This suggests potential therapeutic applications in skin whitening treatments and as anticancer agents targeting malignant melanoma (Irfan et al., 2022).

Future Directions

The future directions for research on “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” could include further investigation into its mechanism of action, potential therapeutic applications, and the development of more efficient synthetic methods. Given its potential as an ATF6 inhibitor, it could be particularly relevant for the treatment of diseases where the unfolded protein response is implicated, such as neurodegenerative diseases, vascular diseases, viral infections, and cancer .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4/c15-8(6-3-4-11-18-6)12-10-14-13-9(17-10)7-2-1-5-16-7/h1-5H,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBOEAHEDYAFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

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